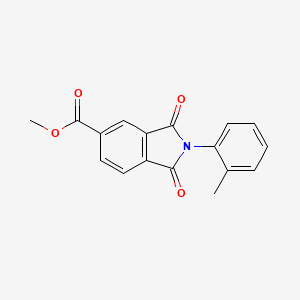![molecular formula C25H26N2O2 B11563081 2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563081.png)
2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that features an adamantyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the adamantyl acetic acid derivative, which is then coupled with a benzoxazole derivative through an amide bond formation. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoxazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of adamantyl ketones or carboxylic acids.
Reduction: Formation of adamantyl alcohols.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The benzoxazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s ability to interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)acetamide: Lacks the benzoxazole moiety, resulting in different chemical and biological properties.
N-(3-(1,3-benzoxazol-2-yl)phenyl)acetamide: Lacks the adamantyl group, affecting its steric and electronic properties.
2-(1-adamantyl)-N-phenylacetamide: Lacks the benzoxazole moiety, leading to different reactivity and applications.
Uniqueness
2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the combination of the adamantyl and benzoxazole groups. This combination imparts distinct steric and electronic properties, making the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H26N2O2/c28-23(15-25-12-16-8-17(13-25)10-18(9-16)14-25)26-20-5-3-4-19(11-20)24-27-21-6-1-2-7-22(21)29-24/h1-7,11,16-18H,8-10,12-15H2,(H,26,28) |
InChI Key |
SGSOAJLLTXWHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11563011.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11563024.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11563035.png)
![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563036.png)
![1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea](/img/structure/B11563040.png)
![4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11563042.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11563050.png)
![4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)](/img/structure/B11563052.png)

![1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone](/img/structure/B11563057.png)

![3-nitro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}benzamide](/img/structure/B11563068.png)
